5-Bromo-3-chlorobenzene-1,2-diol
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Overview
Description
5-Bromo-3-chlorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-chlorobenzene-1,2-diol is the benzene ring, a key component of many organic compounds . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This structure makes the benzene ring especially stable and resistant to reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The substitution reaction results in the formation of a new compound, altering the downstream effects of the original benzene compound .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This new compound has different properties and can participate in further reactions, potentially leading to a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chlorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of 5-Bromo-3-chloro-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzene-1,3-diol
- 4-Bromo-3-chlorobenzene-1,2-diol
- 5-Bromo-3-chlorobenzene-1,4-diol
Uniqueness
5-Bromo-3-chlorobenzene-1,2-diol is unique due to the specific positions of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-3-chlorobenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITREKDXHAESMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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